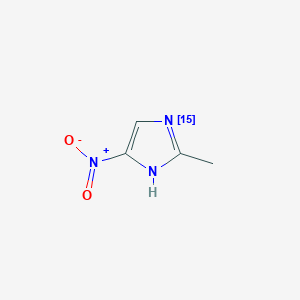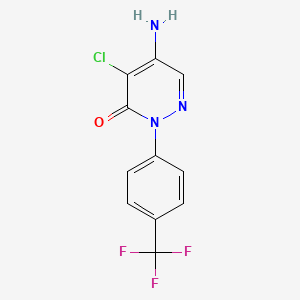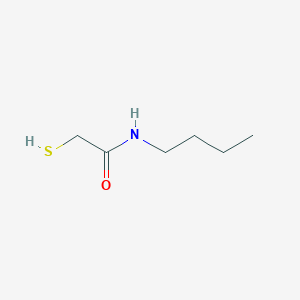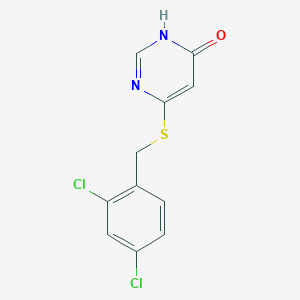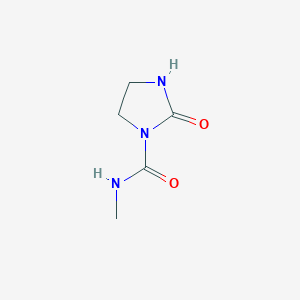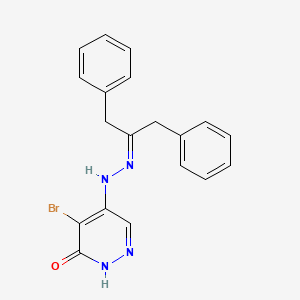
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-hydrazinylpyridazine and 1,3-diphenylpropan-2-one.
Condensation Reaction: The hydrazinyl group of 4-bromo-3-hydrazinylpyridazine reacts with the carbonyl group of 1,3-diphenylpropan-2-one under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final pyridazinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-hydrazinylpyridazine: A precursor in the synthesis of the target compound.
1,3-Diphenylpropan-2-one: Another precursor used in the synthesis.
Uniqueness
4-Bromo-5-(2-(1,3-diphenylpropan-2-ylidene)hydrazinyl)pyridazin-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
6954-13-8 |
|---|---|
Formule moléculaire |
C19H17BrN4O |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
5-bromo-4-[2-(1,3-diphenylpropan-2-ylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H17BrN4O/c20-18-17(13-21-24-19(18)25)23-22-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,23,24,25) |
Clé InChI |
HXPIQAFYMWEGGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NNC2=C(C(=O)NN=C2)Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)

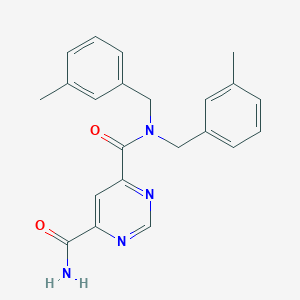

methanone](/img/structure/B12920857.png)
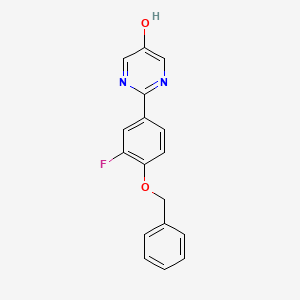
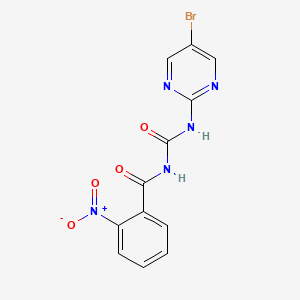
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
